molecular formula C12H8IN3 B8526714 5-iodo-1-pyridin-2-yl-1H-indazole

5-iodo-1-pyridin-2-yl-1H-indazole

Cat. No.: B8526714
M. Wt: 321.12 g/mol
InChI Key: GPBHGVCJUBJTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indazole Scaffolds in Modern Organic and Medicinal Chemistry Research

Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netnih.gov This has led to their incorporation into numerous therapeutic agents with diverse activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netpnrjournal.com The versatility of the indazole ring system also makes it a valuable building block in organic synthesis, allowing for the creation of complex molecules. igi-global.com Several FDA-approved drugs, such as the anti-cancer agents axitinib (B1684631) and niraparib, feature an indazole core, highlighting the scaffold's importance in drug discovery. nih.govpnrjournal.com

Contextualization of Pyridine-Indazole Hybrid Systems in Heterocyclic Chemistry

The combination of pyridine (B92270) and indazole rings into a single molecular entity creates a hybrid system with unique electronic and steric properties. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many bioactive compounds and approved drugs. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets. nih.gov The fusion of these two heterocyclic systems can lead to compounds with enhanced biological activities or novel pharmacological profiles. nih.gov Synthetic strategies to create such hybrids often involve coupling reactions to form a bond between the pyridine and indazole moieties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-2-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-4-5-11-9(7-10)8-15-16(11)12-3-1-2-6-14-12/h1-8H

InChI Key

GPBHGVCJUBJTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Iodo 1 Pyridin 2 Yl 1h Indazole

Strategies for Indazole Core Construction and Functionalization

The formation of the indazole ring system is a critical first step. Both metal-catalyzed and metal-free approaches have been developed to achieve this, offering various advantages in terms of efficiency and substrate scope. nih.govchim.itepa.gov

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis provides powerful tools for the construction of the indazole nucleus. chim.itepa.gov Palladium- and copper-based catalysts are frequently employed to facilitate intramolecular C-N bond formation. nih.govbeilstein-journals.org

One notable method involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. epa.gov This palladium-catalyzed reaction allows for the cyclization to proceed under mild conditions, making it compatible with a wide range of functional groups. epa.gov Another approach utilizes a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones to form the 1H-indazole ring. beilstein-journals.orgnih.gov While traditionally requiring high temperatures, newer methods with soluble copper catalysts supported by ligands like diamines have improved the efficiency of these Ullmann-type couplings. acs.orgwikipedia.org

Catalyst SystemStarting MaterialReaction TypeKey Features
Pd(OAc)₂ / Ligand2-Halobenzophenone tosylhydrazoneIntramolecular Buchwald-Hartwig aminationMild conditions, broad substrate scope. epa.gov
CuI / Phenanthrolineo-Chlorinated arylhydrazoneIntramolecular Ullmann-type N-arylationUtilizes less expensive starting materials. beilstein-journals.orgnih.gov
Pd₂(dba)₃ / Bulky Phosphine (B1218219) LigandIndole and Aryl HalideBuchwald-Hartwig CouplingMilder conditions than traditional methods. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Indazole Core Construction

Metal-Free Synthetic Protocols

Metal-free synthesis offers an alternative pathway that avoids potential metal contamination in the final product. epa.gov These methods often rely on oxidative C-H functionalization or cyclization reactions promoted by non-metallic reagents. nih.govorganic-chemistry.org

A prominent metal-free approach is the iodine-mediated synthesis of 1H-indazoles from diaryl or tert-butyl aryl ketone hydrazones. nih.gov In this reaction, iodine, in the presence of a base like potassium iodide and sodium acetate, facilitates direct aryl C-H amination to form the indazole ring. nih.govresearchgate.net This method is valued for its operational simplicity and the use of a readily available and inexpensive reagent. organic-chemistry.org

ReagentStarting MaterialReaction TypeKey Features
Iodine / KI / NaOAcDiaryl or tert-butyl aryl ketone hydrazoneDirect aryl C-H aminationMetal-free, operationally simple. nih.govresearchgate.net

Table 2: Example of a Metal-Free Indazole Core Synthesis

Regioselective Iodination Techniques for the Indazole Moiety at C5

Once the indazole core is formed, the next crucial step is the regioselective introduction of an iodine atom at the C5 position. This is a challenging transformation due to the potential for reaction at other positions on the indazole ring.

Iodine-Mediated C-H Functionalization

Direct C-H functionalization using molecular iodine represents a straightforward approach to iodination. organic-chemistry.org While this method can be effective, controlling the regioselectivity to favor the C5 position can be challenging and often depends on the electronic properties of the substituents already present on the indazole ring. organic-chemistry.org Copper iodide can be used as a co-catalyst in some iodine-mediated C-H functionalization reactions to improve efficiency. organic-chemistry.orgnih.gov

Utilizing N-Iodosuccinimide (NIS) and Other Iodinating Agents

N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org It offers a milder alternative to molecular iodine and can provide better regioselectivity, particularly when used with a catalytic amount of an acid such as trifluoroacetic acid. organic-chemistry.org The reaction proceeds via electrophilic aromatic substitution, where the electron-rich indazole ring attacks the electrophilic iodine of NIS. The choice of solvent and reaction conditions can further influence the regioselectivity of the iodination. Other iodinating agents, such as potassium iodide in the presence of an oxidizing agent, can also be employed. For instance, the diazotization of 5-aminoindazole (B92378) followed by treatment with potassium iodide is a classic and reliable method for the synthesis of 5-iodoindazole. chemicalbook.com

Iodinating AgentCo-reagent/CatalystKey Features
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)Mild conditions, good yields. organic-chemistry.org
Potassium Iodide (KI)Sodium nitrite (B80452) / HCl (from 5-aminoindazole)Classic, reliable method. chemicalbook.com

Table 3: Common Reagents for the Iodination of Indazoles

N-Arylation Strategies for Introducing the Pyridine (B92270) Ring at the 1H-Indazole Nitrogen

The final step in the synthesis of 5-iodo-1-pyridin-2-yl-1H-indazole is the formation of the C-N bond between the indazole nitrogen and the pyridine ring. This is typically achieved through N-arylation reactions. beilstein-journals.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. organic-chemistry.orgwikipedia.org This reaction can be used to couple 5-iodoindazole with a suitable pyridine derivative, such as 2-halopyridine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. organic-chemistry.org

Alternatively, the Ullmann condensation, a copper-catalyzed N-arylation, can be employed. wikipedia.org While traditional Ullmann conditions often require harsh reaction conditions, modern modifications using soluble copper catalysts and various ligands have made this a more viable option for the N-arylation of indazoles with pyridyl halides. acs.orgwikipedia.org

Reaction NameCatalystReactantsKey Features
Buchwald-Hartwig AminationPalladium complex with a phosphine ligand5-Iodoindazole and 2-HalopyridineHigh efficiency and broad functional group tolerance. organic-chemistry.orgwikipedia.org
Ullmann CondensationCopper salt with a ligand (e.g., diamine)5-Iodoindazole and 2-HalopyridineOften requires higher temperatures but is a classic method. acs.orgwikipedia.org

Table 4: Key N-Arylation Strategies

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, its principles are relevant to the broader class of palladium-catalyzed couplings that can be adapted for C-N bond formation, such as the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov The general catalytic cycle proceeds through three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of synthesizing N-pyridinyl indazoles, a modified approach related to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination, is directly applicable. This reaction couples an amine with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 5-iodo-1H-indazole with a 2-halopyridine. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of this transformation. Bidentate phosphine ligands like DPPF and BINAP have been shown to be effective in these types of couplings. wikipedia.org

A potential Suzuki-Miyaura approach could also be envisioned, for instance, by coupling a 2-pyridylboronic acid with a 1-halo-5-iodo-indazole derivative, though the direct N-arylation via Buchwald-Hartwig is often more straightforward. The stability of 2-pyridylboronic acids can be a challenge, making the Buchwald-Hartwig amination a more common choice for this specific transformation. researchgate.net

Other Transition Metal-Mediated N-Arylation Methods

Besides palladium, other transition metals, particularly copper, have been historically used and continue to be developed for N-arylation reactions, often referred to as the Ullmann condensation. Copper-catalyzed N-arylation can be a viable alternative to palladium-catalyzed methods. These reactions typically employ a copper(I) salt, a ligand, and a base. nih.gov

Modern copper-catalyzed N-arylation methods have seen significant improvements, allowing for milder reaction conditions and broader substrate scope. For the synthesis of this compound, a copper-catalyzed coupling of 5-iodo-1H-indazole with a 2-halopyridine could be employed. The choice of ligand is critical, with various nitrogen- and oxygen-based ligands being developed to facilitate the reaction.

Integrated Synthetic Pathways for this compound

A practical synthetic route to this compound involves a multi-step sequence, beginning with a readily available starting material. A plausible and efficient pathway starts from 5-amino-1H-indazole.

Step 1: Diazotization and Iodination of 5-Amino-1H-indazole

The synthesis of the key intermediate, 5-iodo-1H-indazole, can be achieved from 5-amino-1H-indazole via a Sandmeyer-type reaction. The amino group is first converted to a diazonium salt using a diazotizing agent like sodium nitrite in the presence of a strong acid. Subsequent treatment with a source of iodide, such as potassium iodide, leads to the formation of 5-iodo-1H-indazole. chemicalbook.comchemicalbook.com

Step 2: N-Arylation of 5-iodo-1H-indazole

The final step is the N-arylation of 5-iodo-1H-indazole with a suitable 2-halopyridine, most commonly 2-chloropyridine (B119429) or 2-bromopyridine. This transformation is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination. The reaction conditions would involve a palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]), a phosphine ligand (e.g., XPhos, SPhos, or a bidentate ligand like BINAP or DPPF), and a base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu) in an appropriate solvent such as toluene, dioxane, or DMF. wikipedia.orgnih.gov

An alternative would be a copper-catalyzed N-arylation, which might offer different reactivity profiles and cost advantages.

Methodological Considerations in Synthesis: Reaction Optimization and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for the key N-arylation step. Several factors must be considered to maximize the yield and purity of the final product.

Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination steps. wikipedia.org For challenging couplings, the use of N-heterocyclic carbene (NHC) ligands can also be beneficial. researchgate.net

Base and Solvent Effects: The choice of base and solvent is interdependent and can significantly influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Aprotic solvents like toluene, dioxane, and DMF are frequently employed.

Temperature and Reaction Time: The reaction temperature and duration are key parameters that need to be optimized. Higher temperatures can often increase the reaction rate but may also lead to decomposition of the reactants or products. Therefore, a careful balance must be struck. Automated reaction systems can be employed to efficiently screen a range of temperatures and other variables to find the optimal conditions. rsc.org

The table below summarizes typical variables that are optimized in a Buchwald-Hartwig amination for the synthesis of N-aryl heterocycles.

ParameterCommon VariationsRationale for Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that forms the active Pd(0) species in situ.
Ligand XPhos, SPhos, BINAP, DPPFInfluences the stability and reactivity of the catalytic complex.
Base Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBuFacilitates the deprotonation of the amine and the catalytic cycle.
Solvent Toluene, Dioxane, DMFAffects solubility, reaction rate, and temperature range.
Temperature 80-120 °CControls the rate of reaction and potential side reactions.
Concentration 0.1 - 1.0 MCan influence reaction kinetics and the formation of byproducts.

By systematically optimizing these parameters, the yield of this compound can be significantly enhanced, leading to a more efficient and cost-effective synthetic process.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Indazole Pyridine Compounds

Analysis of Substituent Effects on the Indazole Scaffold

The indazole scaffold is a versatile and privileged structure in drug discovery, known for its diverse biological activities. longdom.orgnih.gov It is a bicyclic heterocyclic aromatic compound, and its unique electronic properties and ability to participate in various intermolecular interactions make it an excellent starting point for the design of targeted therapies. longdom.org Structure-activity relationship studies have consistently shown that the indazole ring system can be modified with a wide range of substituents to fine-tune its biological profile. nih.gov

Research into indazole derivatives has revealed that the type and position of substituents on the indazole core are critical determinants of their biological function. For instance, in the development of anticancer agents, SAR analysis indicated that the indazole ring could accommodate various substituents without losing activity. nih.gov The substitution pattern significantly influences the compound's potency and selectivity. Studies on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors demonstrated that careful optimization of these positions led to potent compounds. nih.gov Similarly, in a series of indazole derivatives developed as potential anticancer agents, modifications at the C6 position of the indazole ring were explored. The introduction of a (4-methylpiperazin-1-yl)pyridin-3-yl group at this position was found to be favorable, while moving the amino group to the meta-position of the indazole did not improve potency. nih.gov

The indazole nucleus exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H form generally being more stable. nih.gov The choice of tautomer and the point of substitution are key considerations in molecular design, as they dictate the three-dimensional shape and interaction capabilities of the molecule.

Table 1: Impact of Substituents on the Biological Activity of Indazole Derivatives

Indazole Core PositionSubstituent TypeExample Compound SeriesObserved Effect on ActivitySource(s)
C3 Carbohydrazide moietyIDO1 InhibitorsCrucial for strong inhibitory activity. nih.gov
C6 (4-methylpiperazin-1-yl)pyridin-3-ylAnticancer agentsPotent antiproliferative efficacy. nih.gov
C6 3,5-dimethoxystyrylAnticancer agentsAdding a chlorine atom to this group reduced potency. nih.gov
N1 Various substituentsDiarylurea anticancer agentsTolerated different kinds of substituents. nih.gov

Role of the Pyridine (B92270) Moiety in Ligand-Target Interactions

The pyridine moiety is one of the most common heterocyclic rings found in approved pharmaceutical agents. researchgate.net Its inclusion in a larger molecule like 5-iodo-1-pyridin-2-yl-1H-indazole is a deliberate design choice aimed at enhancing ligand-target interactions. Pyridine derivatives are known to interact with a wide array of biological targets, including enzymes, proteins, and DNA, playing a critical role in addressing various diseases. researchgate.net

In the context of indazole-pyridine compounds, the pyridine ring can serve several functions. The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, allowing the molecule to form strong, directional interactions with specific amino acid residues in a protein's binding site. This was highlighted in studies of indazole-based diarylureas, where the nitrogen position of a central pyridine ring was found to play a crucial role in the compound's antiproliferative activity. nih.gov In a series of potent inhibitors of the protein kinase B/Akt, an indazole-pyridine analogue demonstrated high potency (Kᵢ = 0.16 nM), underscoring the effectiveness of this combination for binding within the ATP binding site of kinases. nih.gov The planar, aromatic nature of the pyridine ring also allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further anchoring the ligand to its target.

Significance of Halogen Substitution (Iodine at C5) in Modulating Molecular Recognition

Halogenation is a fundamental strategy in medicinal chemistry used to modulate a molecule's physicochemical properties and biological activity. rsc.orgchim.it Halogen atoms, particularly chlorine, bromine, and iodine, can significantly alter a compound's size, conformation, lipophilicity, and electronic distribution. rsc.org These modifications can lead to improved target affinity, enhanced membrane permeability, and altered metabolic stability.

The substitution of an iodine atom at the C5 position of the indazole ring in this compound is of particular importance.

Size and Lipophilicity : Iodine is the largest and most lipophilic of the common halogens. Its introduction at the C5 position can enhance binding through favorable van der Waals interactions and by increasing the compound's ability to cross biological membranes.

Halogen Bonding : The iodine atom can act as a halogen bond donor. This is a noncovalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) interacts with an electronegative atom (like oxygen or nitrogen) on the biological target. This specific interaction can significantly increase binding affinity and selectivity.

Metabolic Stability : Halogenation can block positions susceptible to metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.

Synthetic Handle : From a chemical synthesis perspective, an iodo-substituent is an invaluable tool. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. rsc.org This allows the C5-iodo position to serve as a versatile point for introducing further chemical diversity to create libraries of related compounds for SAR exploration.

Studies on other halogenated heterocyclic systems have confirmed that the nature and position of the halogen can have a significant influence on cytotoxic activity and molecular recognition. acs.org

Table 2: General Properties of Halogen Substituents in Drug Design

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Features in Molecular Design
Fluorine (F) 1.473.98Can block metabolism, alter pKa, form strong C-F bonds.
Chlorine (Cl) 1.753.16Increases lipophilicity, participates in halogen bonding.
Bromine (Br) 1.852.96Good balance of size and reactivity, useful synthetic handle.
Iodine (I) 1.982.66Strong halogen bond donor, highly lipophilic, excellent synthetic handle for cross-coupling.

Rational Design Approaches for Developing Indazole-Based Chemical Probes

The development of potent and selective indazole-based compounds is increasingly driven by rational design approaches, which leverage computational and structural biology tools to optimize molecular structures. longdom.org These methods move beyond traditional trial-and-error synthesis, allowing for a more efficient and targeted discovery process.

Key rational design strategies include:

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a biological target is known, SBDD allows chemists to design molecules that fit precisely into the binding site. Molecular docking simulations are used to predict the binding mode and affinity of designed compounds, guiding synthetic efforts. nih.govrsc.org

Fragment-Based Drug Design (FBDD) : This approach identifies small, low-affinity chemical fragments that bind to the target. These fragments are then grown or linked together to create a more potent lead molecule. This strategy was successfully used to develop a novel indazole-based inhibitor of Polo-like kinase 4 (PLK4), where an initial indazole hit compound was systematically modified to yield a highly potent derivative. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org These models can then be used to predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize.

These computational approaches streamline the synthetic process and facilitate the creation of compounds with improved efficacy and selectivity. longdom.org

Comparative SAR Studies with Related Indazole and Pyridine Derivatives

For example, a comparison between indazole-diarylureas and indazole-pyrimidines reveals how different linker and partner heterocycles affect activity. In one study on indazole-diarylureas, substitutions on the terminal phenyl ring were explored, leading to compounds with micromolar IC₅₀ values against cancer cell lines. nih.gov In another, three series of indazole-pyrimidine compounds were evaluated as VEGFR-2 kinase inhibitors, with the most active compound exhibiting an IC₅₀ of 24.5 nM. rsc.org This suggests that the pyrimidine (B1678525) moiety, in this context, may offer a more favorable geometry or set of interactions for this specific target.

The position of the nitrogen atom in the pyridine ring and its point of attachment to the indazole are also critical. In the development of Akt inhibitors, a series of heteroaryl-pyridine compounds were synthesized, leading to the discovery of a highly potent indazole-pyridine analogue. nih.gov This highlights that the specific arrangement of the two heterocyclic systems is paramount for achieving high-affinity binding. Furthermore, studies on azaindazoles (where a carbon in the benzene (B151609) portion of indazole is replaced by nitrogen) show that this modification can lead to picomolar biochemical potency against targets like Pim kinases, demonstrating how subtle changes to the core scaffold can have profound effects. nih.gov

The following table provides a comparative overview of different indazole derivatives and their reported activities, illustrating the impact of structural modifications.

Table 3: Comparative Activity of Various Indazole-Based Derivatives

Compound Series / NameCore ScaffoldKey SubstituentsTarget / AssayReported Activity (IC₅₀ / Kᵢ)Source(s)
Diarylurea Derivative (1i) IndazoleDiarylurea with pyrrolidineHCT-116 cancer cells1.0 µM nih.gov
CZL-S092 (34b) Indazole-PLK4 Kinase0.9 nM nih.gov
Indazole-Pyridine Analogue Indazole-Pyridine-Akt KinaseKᵢ = 0.16 nM nih.gov
Indazole-Pyrimidine (6i) Indazole-Pyrimidine-VEGFR-2 Kinase24.5 nM rsc.org
Anticancer Derivative (2f) Indazole3-(3,5-dimethoxystyryl), 6-(4-methylpiperazin-1-yl)pyridin-3-yl4T1 cancer cells0.23 µM nih.gov
Azaindazole Derivative (84) Azaindazole-Pim-1 KinaseKᵢ = 0.03 nM nih.gov

Computational Chemistry and Theoretical Characterization of 5 Iodo 1 Pyridin 2 Yl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, orbital energies, and various reactivity descriptors, which are crucial for predicting the chemical behavior of 5-iodo-1-pyridin-2-yl-1H-indazole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for studying the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to determine a range of properties.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of potential chemical reactions. Other reactivity descriptors that can be derived from DFT include global and local reactivity indices such as electronegativity, chemical hardness, and softness. These parameters would provide a quantitative measure of the reactivity of this compound.

While no specific DFT data for this compound is publicly available, a hypothetical table of such properties is presented below to illustrate the expected outcomes of such a study.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound. This data is illustrative and not based on actual experimental or computational results.

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These computational techniques predict how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking would involve placing the 3D structure of this compound into the binding site of a target protein. The docking algorithm would then explore various orientations and conformations of the ligand within the binding site to identify the most favorable binding mode. The output of a docking study is typically a binding affinity or score, which estimates the strength of the interaction. A lower binding energy suggests a more stable and potentially more potent interaction.

Following molecular docking, MD simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein in a simulated physiological environment. These simulations can reveal the stability of the binding pose predicted by docking, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which is a more accurate measure of binding affinity.

As there are no published molecular docking or MD simulation studies for this specific compound, a hypothetical data table is provided for illustrative purposes.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase X-8.5Lys72, Glu91, Leu144
Protease Y-7.9Asp25, Gly27, Ile50

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets. This data is for illustrative purposes only.

Conformational Analysis and Molecular Flexibility Assessments

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would aim to identify all its possible low-energy conformations. This is particularly important due to the rotatable bond between the indazole and pyridine (B92270) rings.

Computational methods such as systematic or stochastic conformational searches can be used to explore the conformational space of the molecule. The energy of each identified conformer would be calculated to determine their relative populations at a given temperature. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule might adapt its shape to fit into a receptor's binding site. This information on molecular flexibility is a key component in rational drug design.

Prediction of Molecular Descriptors and Pharmacophore Elucidation

To further assess the drug-like properties of this compound, a variety of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecule, such as its size, shape, lipophilicity (logP), and polar surface area (PSA). These properties are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacophore elucidation is another important computational step. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. By identifying the key pharmacophoric features of this compound, it would be possible to screen large chemical databases for other compounds with similar features, potentially leading to the discovery of new and more potent drug candidates.

A hypothetical table of calculated molecular descriptors is shown below.

Molecular DescriptorHypothetical ValueImportance
Molecular Weight349.16 g/mol Influences absorption and distribution.
LogP3.8Indicates lipophilicity and membrane permeability.
Polar Surface Area (PSA)45.9 ŲRelates to cell membrane permeability.
Number of H-Bond Donors0Affects binding to target proteins.
Number of H-Bond Acceptors3Affects binding to target proteins.

Table 3: Hypothetical Molecular Descriptors for this compound. This data is for illustrative purposes only.

Biological Activity Research and Mechanistic Investigations Methodological Focus

Research Methodologies for Evaluating Biological Activities of Indazole Derivatives

The initial evaluation of the biological activity of indazole derivatives involves a combination of in vitro and in silico methods designed to screen for potential therapeutic effects and identify mechanisms of action.

In Vitro Cellular Assays: A primary step in assessing biological activity is the use of cytotoxicity assays to determine a compound's effect on cell viability. The 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay is a widely accepted standard for this purpose. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of their proliferation and survival. For instance, in the evaluation of 1H-indazole-3-amine derivatives, the MTT assay was used to screen for antiproliferative activity against a panel of human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). mdpi.com

Target-Based Screening: To identify specific molecular targets, researchers employ target-based screening. nih.gov This involves assays designed to measure the interaction of a compound with a specific protein, such as an enzyme or receptor, that is implicated in a disease. For indazole derivatives, this frequently includes kinase inhibition assays, which are central to cancer research. rsc.org

In Silico and Molecular Docking Studies: Computational methods are crucial for predicting the interaction between a compound and its biological target. Molecular docking simulations are used to model the binding of a ligand (the indazole derivative) to the active site of a target protein. nih.gov This technique helps in understanding the binding mode and predicting the binding affinity. For example, docking studies of certain 2H-indazole derivatives with the cyclooxygenase-2 (COX-2) enzyme suggested a binding mode similar to that of the known inhibitor rofecoxib, providing a rationale for their observed anti-inflammatory activity. mdpi.comnih.gov These computational predictions are then used to guide the synthesis of new derivatives with potentially improved activity.

Investigation of Anticancer Research Strategies

Indazole derivatives are a prominent class of compounds investigated for their anticancer potential, with several approved drugs, such as Axitinib (B1684631) and Pazopanib, featuring this scaffold. semanticscholar.orgrsc.org Research strategies focus on their ability to interfere with specific signaling pathways and cellular processes essential for tumor growth and metastasis. rsc.org

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. semanticscholar.orgrsc.org Indazole derivatives have been extensively developed as kinase inhibitors. rsc.org

Methodologies for investigating kinase inhibition typically involve:

Enzymatic Assays: These in vitro assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-Based Assays: These assays assess the effect of the compound on kinase activity within a cellular context, often by measuring the phosphorylation of the kinase's downstream substrates using techniques like Western blotting.

Examples of Targeted Kinase Pathways:

Epidermal Growth Factor Receptor (EGFR): Some 1H-indazole derivatives have been evaluated for their EGFR kinase activity. One study identified a compound that showed strong potency against both EGFR and the resistant EGFR T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers. nih.gov Indazole-based derivatives have been designed as potent inhibitors of FGFRs. Fragment-led de novo design has been used to identify 1H-indazole derivatives that inhibit FGFR1-3 in the micromolar range. nih.gov Other research has led to the development of derivatives with potent enzymatic and antiproliferative activities against FGFR1 and FGFR2, with IC50 values as low as 4.1 nM and 2.0 nM, respectively. nih.gov

Other Kinases: The indazole scaffold has been utilized to target a wide range of other kinases, including pan-Pim kinases, FMS-like tyrosine kinase 3 (FLT3), and mitogen-activated protein kinase 1 (MAPK1). nih.govmdpi.comnih.gov For example, a benzimidazole-indazole derivative, compound 22f, exhibited potent inhibitory activity against FLT3 and its D835Y mutant with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors
Indazole Derivative TypeTarget KinaseReported Activity (IC50)Reference
1H-indazole derivativeEGFR8.3 nM nih.gov
1H-indazole derivativeEGFR T790M5.3 nM nih.gov
1H-indazole derivativeFGFR22.0 ± 0.8 nM nih.gov
3-(pyrazin-2-yl)-1H-indazole derivativePim-10.4 nM nih.gov
Benzimidazole-indazole derivative (22f)FLT30.941 nM nih.gov
Benzimidazole-indazole derivative (22f)FLT3/D835Y0.199 nM nih.gov

Beyond inhibiting specific enzymes, anticancer research investigates how indazole derivatives affect key cellular behaviors that contribute to cancer progression.

Apoptosis (Programmed Cell Death): Inducing apoptosis in cancer cells is a primary goal of many cancer therapies. Methodologies to study apoptosis include:

Western Blotting: This technique is used to measure the levels of key apoptosis-regulating proteins. For example, treatment of the 4T1 breast cancer cell line with an indazole derivative (compound 2f) was shown to upregulate the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early indicator of apoptosis. Specific fluorescent dyes are used to measure changes in MMP in treated cells. rsc.org

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. Some indazole derivatives have been shown to induce cell cycle arrest, for instance, at the G2/M phase, preventing cancer cells from dividing. nih.gov

Cell Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Common research methods include:

Wound Healing Assay: A "scratch" is made in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time is monitored and quantified. This assay was used to show that indazole derivative 2f disrupted the migration of 4T1 cells. rsc.org

Transwell Invasion Assay (Boyden Chamber Assay): This assay measures the ability of cells to invade through a basement membrane matrix. A reduction in the number of cells that pass through the matrix indicates an anti-invasive effect. rsc.org Western blotting can be used to analyze related proteins, such as matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating invasion. rsc.org

Research into Antimicrobial and Antifungal Activity

The indazole scaffold is present in compounds evaluated for activity against various pathogens, including bacteria, fungi, and protozoa. nih.govmdpi.com The primary methodology for screening antimicrobial and antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for measuring the potency of an antimicrobial agent. The assay is typically performed using a broth microdilution method, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period. tandfonline.com

Examples of Research Findings:

A study of 2H-indazole derivatives tested their activity against various pathogens. Compound 18 was found to be 12.8 times more active than the reference drug metronidazole against the protozoan Giardia intestinalis. mdpi.comnih.gov

Certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles possessing electron-withdrawing groups (e.g., -Cl, -NO2) were found to be more potent against tested bacterial and fungal strains than the standard drugs ciprofloxacin and fluconazole. tandfonline.com

Some indazole derivatives have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme, indicating a specific mechanism of antibacterial action. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected Indazole Derivatives
Indazole Derivative TypeOrganismActivityReference
2,3-diphenyl-2H-indazole (Compound 18)Giardia intestinalis12.8x more active than metronidazole mdpi.com
2,3-diphenyl-2H-indazole (Compound 18 and 23)Candida albicansShowed in vitro growth inhibition mdpi.com
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesVarious bacteria/fungiMore potent than ciprofloxacin/fluconazole tandfonline.com
3-phenyl-1H-indazole derivativesVarious bacteriaIdentified as DNA gyrase B inhibitors nih.gov

Studies on Anti-inflammatory Potential and Related Biological Pathways

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have been investigated as anti-inflammatory agents, with research focusing on their ability to inhibit key inflammatory mediators and pathways. nih.govbohrium.com

In Vitro Methodologies:

Cyclooxygenase (COX) Inhibition Assays: The COX enzymes (COX-1 and COX-2) are key to the production of prostaglandins, which are pro-inflammatory mediators. Assays are used to measure the ability of indazole derivatives to inhibit the activity of these enzymes. A study showed that among several tested indazoles, 5-aminoindazole (B92378) exhibited the maximum activity in inhibiting COX-2. nih.gov

Measurement of Pro-inflammatory Mediators: Cell-based assays are used to quantify the effect of compounds on the production of inflammatory molecules. For example, RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the cell culture medium are then measured to assess the anti-inflammatory effect of the test compound. rsc.org

In Vivo Methodologies:

Carrageenan-Induced Paw Edema: This is a standard animal model for evaluating acute inflammation. Carrageenan is injected into the paw of a rat, inducing swelling (edema). The test compound is administered prior to the injection, and the reduction in paw volume is measured over several hours to determine the anti-inflammatory activity. nih.govresearchgate.net Indazole and its derivatives have been shown to significantly inhibit paw edema in this model in a dose- and time-dependent manner. nih.govresearchgate.net

Exploration of Other Therapeutic Research Areas (e.g., IDO1 inhibition, 5-HT receptor modulation)

The structural versatility of the indazole scaffold has led to its exploration in a diverse range of therapeutic areas beyond cancer and inflammation. tandfonline.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a role in immune suppression and is a target in cancer immunotherapy. nih.gov Research methodologies involve developing and screening indazole derivatives using specific IDO1 enzyme inhibition assays to identify potent inhibitors. Structure-activity relationship (SAR) studies have shown that the 1H-indazole ring and a carbohydrazide moiety at the C3 position are important for strong inhibitory activity. nih.gov

5-HT Receptor Modulation: The serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes. The indazole scaffold is a key component of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting. pnrjournal.com Research in this area involves receptor binding assays to determine the affinity of compounds for specific 5-HT receptor subtypes and functional assays to characterize them as agonists or antagonists.

Based on a comprehensive search of available scientific literature, there are no specific research findings detailing the use of the chemical compound 5-iodo-1-pyridin-2-yl-1H-indazole in in silico screening and virtual ligand discovery methodologies.

Therefore, it is not possible to provide an article section with detailed research findings and data tables on this specific topic as requested. The generation of such content would not be scientifically accurate and would fall outside the scope of existing research.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex indazole derivatives often involves multi-step processes that can be inefficient and environmentally burdensome. A primary goal for future research is the development of more streamlined and sustainable methods for producing 5-iodo-1-pyridin-2-yl-1H-indazole and its analogues.

Current synthetic strategies often rely on classical methods that may suffer from low yields and the use of hazardous reagents. derpharmachemica.com Modern approaches, such as palladium-catalyzed cross-coupling reactions, have become instrumental in the synthesis of functionalized indazoles. mdpi.comgoogle.com For instance, a Heck reaction between a protected 3-iodo-indazole and 2-vinyl pyridine (B92270) represents a plausible, though not fully optimized, route. google.com Future efforts should focus on improving the efficiency of such catalytic systems.

A significant push in contemporary organic synthesis is towards "green chemistry." This involves the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and recyclable catalysts like copper oxide nanoparticles supported on activated carbon. organic-chemistry.orgnih.gov One-pot, multi-component reactions (MCRs) are particularly attractive as they reduce waste by minimizing intermediate isolation steps and solvent usage. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The application of MCRs and green catalysts to the synthesis of N-aryl indazoles is an active area of research that could be extended to the target compound. organic-chemistry.orgnih.govorganic-chemistry.org Furthermore, electrochemical synthesis is emerging as a powerful and sustainable tool for the functionalization of heterocyclic compounds, including indazoles, and warrants exploration. researchgate.net

Key research objectives include:

Catalyst Innovation: Designing novel, highly efficient, and recyclable catalysts (e.g., advanced palladium or copper systems) to improve yields and reduce waste. mdpi.comgoogle.comnih.gov

Green Methodologies: Incorporating sustainable practices, such as the use of aqueous or bio-based solvents and energy-efficient reaction conditions (e.g., microwave irradiation or photocatalysis). organic-chemistry.orgnih.govacs.org

Flow Chemistry: Investigating continuous flow processes for safer, more scalable, and consistent production of this compound.

Identification of Novel Biological Targets and Therapeutic Applications

Indazole derivatives are well-established as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govorientjchem.org Many indazole-containing drugs function as kinase inhibitors, targeting enzymes like VEGFR-2, anaplastic lymphoma kinase (ALK), and epidermal growth factor receptor (EGFR). mdpi.comnih.govrsc.org

The structural motifs of this compound—a halogenated indazole core linked to a pyridine ring—suggest a strong potential for kinase inhibition. The pyridine moiety can form crucial hydrogen bonds within an ATP-binding pocket, a common feature in kinase inhibitors. nih.gov Future research should, therefore, prioritize screening this compound against a broad panel of kinases to identify novel targets. Beyond oncology, indazole derivatives have shown promise as inhibitors of Rho kinase (ROCK) for cardiovascular diseases, bacterial gyrase B for infections, and as potential treatments for neurological disorders. nih.govnih.govnih.gov

Future research should focus on:

Broad-Spectrum Kinase Profiling: Systematically evaluating the inhibitory activity of this compound against a comprehensive panel of human kinases to uncover novel and potent interactions. researchgate.net

New Therapeutic Areas: Exploring the efficacy of this compound in models of inflammatory diseases, neurodegenerative conditions, and infectious diseases, based on the known activities of related indazoles. orientjchem.orgontosight.airesearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how modifications to the indazole and pyridine rings affect biological activity and selectivity. nih.gov This will be crucial for optimizing lead compounds.

Mechanism of Action Studies: Once a promising biological activity is identified, detailed cellular and molecular studies will be necessary to elucidate the precise mechanism by which the compound exerts its effects. rsc.org

Advanced Computational Modeling for Predictive Design

In modern drug discovery, computational tools are indispensable for accelerating the design and optimization of new drug candidates. nih.gov For this compound, advanced computational modeling can provide invaluable insights into its potential biological activities and guide the synthesis of more potent and selective analogues.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. derpharmachemica.comtandfonline.com This method can be used to screen this compound against virtual libraries of protein structures, such as various kinases or other enzymes, to prioritize experimental testing. tandfonline.comresearchgate.net For example, docking studies on other indazole derivatives have successfully predicted their binding modes to targets like B-Raf and trypanothione (B104310) reductase. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. aboutscience.eunih.govresearchgate.net By developing a QSAR model for a class of indazole derivatives, it becomes possible to predict the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug design process. nih.govnih.gov Molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic view of the ligand-protein complex, assessing its stability over time. tandfonline.comnih.gov

Key areas for computational investigation include:

Virtual Screening: Employing molecular docking to screen this compound against a wide range of known drug targets to identify high-probability interactions. derpharmachemica.comtandfonline.com

Predictive QSAR Models: Building and validating QSAR models for indazole-based inhibitors of specific targets to guide the design of new derivatives with enhanced potency. aboutscience.eunih.gov

Pharmacophore Mapping: Identifying the key structural features (pharmacophore) of this compound that are essential for its biological activity, which can then be used to design novel scaffolds. nih.gov

ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Strategies for Overcoming Research Hurdles in Indazole Chemistry

Despite their therapeutic promise, the synthesis and functionalization of indazoles present several persistent challenges that can hinder research progress. A significant hurdle is achieving regioselectivity during N-alkylation or N-arylation. beilstein-journals.orgnih.gov The indazole ring has two reactive nitrogen atoms (N1 and N2), and reactions often yield a mixture of both isomers, which can be difficult to separate and reduces the yield of the desired product. beilstein-journals.orgnih.gov The final regiochemical outcome is influenced by a complex interplay of steric and electronic effects of substituents on the indazole core, as well as reaction conditions like the choice of base and solvent. beilstein-journals.orgnih.govnih.govbeilstein-journals.org

Another challenge lies in the direct functionalization of the indazole core, particularly at the C3 position. chim.itacs.org While methods for C3-halogenation are established, other transformations can be less straightforward. chim.it Furthermore, the solubility of some indazole derivatives can be poor, complicating both their synthesis and biological evaluation.

Strategies to overcome these hurdles include:

Optimizing Regioselective Synthesis: Systematically studying the effects of different directing groups, bases, solvents, and alkylating/arylating agents to develop robust protocols that favor the formation of a single regioisomer. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The use of protecting groups is a classic strategy that continues to be relevant.

Developing Novel C-H Functionalization Methods: Exploring transition-metal-catalyzed C-H activation/functionalization reactions to directly introduce new substituents onto the indazole scaffold in a controlled manner, bypassing the need for pre-functionalized starting materials. nih.govbits-pilani.ac.in

Improving Physicochemical Properties: For compounds with poor solubility, medicinal chemistry strategies such as the introduction of polar functional groups or the use of prodrug approaches can be employed to enhance their drug-like properties.

Mechanistic Studies: Conducting detailed mechanistic investigations, including computational studies, to gain a deeper understanding of the factors that govern reactivity and selectivity in indazole chemistry. nih.govbeilstein-journals.org This fundamental knowledge is crucial for the rational design of improved synthetic methods.

Q & A

Q. What guidelines govern the use of this compound in preclinical research?

  • Methodological Answer : Compliance with OECD Guidelines for Chemical Safety (e.g., Test No. 423 for acute oral toxicity) is mandatory. Institutional Animal Care and Use Committee (IACUC) approvals ensure ethical in vivo studies. Material Safety Data Sheets (MSDS) must detail handling protocols for iodine-containing compounds, including waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.